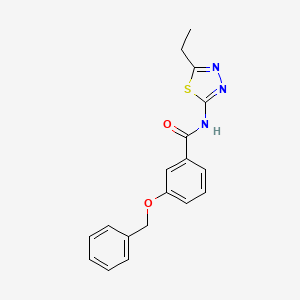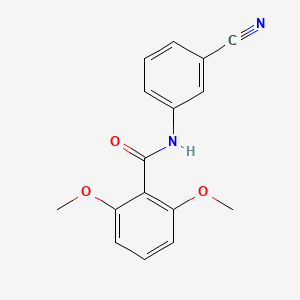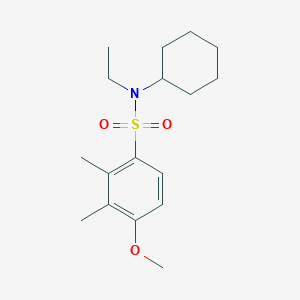![molecular formula C16H26N2O2S B5849287 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as MS-275, is a small molecule inhibitor that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. HDAC inhibitors like MS-275 have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mécanisme D'action
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide exerts its effects by inhibiting the activity of HDACs, which results in the accumulation of acetylated histones and the activation of gene transcription. This leads to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on gene expression and cancer cell biology. However, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide also has limitations, including its potential toxicity and off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of focus is the investigation of 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide could be investigated for its potential use in other conditions, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield the final product.
Applications De Recherche Scientifique
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in animal models. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-4-6-16(7-5-14)21(19,20)17-10-3-11-18-12-8-15(2)9-13-18/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWODJWFFOCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)



![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)



![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)